Journal Name:Journal of Hydrology
Journal ISSN:0022-1694
IF:6.708
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/503343/description#description
Year of Origin:1963
Publisher:Elsevier
Number of Articles Per Year:879
Publishing Cycle:Semimonthly
OA or Not:Not
A new approach to healthy eating
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI: 10.1002/fsat.3701_16.x
Tim Spector has pioneered a new approach to nutrition, encouraging us to forget misleading calorie counts and nutritional breakdowns. In Food for Life, he draws on over a decade of cutting-edge scientific research to deliver a new and comprehensive approach to what we should all know about food today. Spector takes us on a fascinating journey through the many extraordinary things that happen to the food we eat by seeing it through the lens of the latest science. A book for nutritionists and food scientists alike that is accessible to the layperson. It gives simple, practical, science-based advice on how to eat well. Food for Life sets out how to navigate the myriad of nutritional information to make well-informed and practical eating choices. It promotes the need to understand more about our gut and its link to our health, with a fascinating insight into our gut microbiome and its role in our well-being. He gives an intriguing description of the gut microbiome, a community of around 100 trillion microbes that live in our colon. Acting like a virtual organ. The author relates to our gut microbiome as a ‘beautiful garden’ with all the benefits of turning into a ‘diverse and colourful oasis.’ And how our diets are key to the success or failure of our guts fauna and flora. Spector explains how using the latest gene sequencing technology can now accurately measure and classify these gut microbes, allowing us to understand their functionality by exploring their genes, the chemicals they produce, and their effect on us. He states that eating a wide range of plants, about 30 a week, keeps us well and that Ultra-processed foods make us fatter but less nourished. The publication explores the complexity of the latest scientific knowledge of food concerning chemicals, genes, and the microbiome and how they interact in highly personalised ways. It explains how to boost our microbiome and tailor our diet. A very interesting part of the book on individual foods will help you decide what to add to your next grocery shop. The book also has an intriguing take on the COVID-19 pandemic, exploring how our diet could impact our immune system. The author calls this a wake-up call on how important good food and healthy diets are to our immune functions and suggests food could be seen as a preventative medicine. As he outlines how poor diet accounts for 50% of common diseases, there is a focus on Ultra-Processed food and nutrition, its impact on children, and how it fits in with the modern landscape. The content also covers various subjects, from environmental impact and food fraud to allergens and deceptive labelling. The book is a compelling read as Spector looks at the many foods we could eat and reveals the latest science so that people can make their own informed choice. It gives practical science-based advice on how to eat well. Bullet tips at the end of each chapter and a comprehensive, well set out appendix make it a great reference work. The book's thesis is that every person's ideal diet is different and should be based on sensible choices from a position of knowledge, encouraging us to become experts in our diets and be aware of our uniqueness, especially regarding our gut microbiome, which is a subject that we are more and more trying to understand these years. FOOD FOR LIFE: THE NEW SCIENCE OF EATING WELL Author Professor Tim Spector Publisher Jonathan Cape ISBN 1787330494 Pages 528 Tim Spector MD FMedSci FRSB, is Professor of Genetic Epidemiology at Kings College London. His current work focuses on the microbiome and nutrition. He gave the keynote lecture on the topic of personalised nutrition at the IFST 2022 Annual lecture. Reviewer Sterling Crew, IFST President-elect, Chair of the Food Authenticity Network Advisory Board, email sterlingmcrew@aol.com
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Food analysis: a practical guide
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-09-01 , DOI: 10.1002/fsat.3603_12.x
Sterling Crew, Chair Food Authenticity Network Advisory Board, provides guidance for factory regulatory and technical managers on the basic principles behind the analytical strategies and procedures commonly used to test products in the food and drink industry.
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Food safety 5 challenges and how to overcome them with the right lubrication partner
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI: 10.1002/fsat.3701_12.x
Comply with food safety standards Food manufacturers must comply with numerous rules and regulations in order to offer their customers the high-quality products they expect. Lubricants – although only a small component in production – do have an impact on food safety which is a very complex issue. And food safety is a very complex issue. Ask yourself if your lubricant supplier offers you products and services that match this complexity. Seemingly simple solutions do not match the complexity in food production.
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Discover apprenticeships in food and drink Manufacture at CAFRE
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI: 10.1002/fsat.3701_14.x
Nicola Kerr from College of Agriculture, Food and Rural enterprise (CAFRE), explains how higher-level apprenticeships in Food and Drink Manufacture can help fill skills gap within the food industry and how they can benefit both employers and apprentices.
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International & Home News
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-09-01 , DOI: 10.1002/fsat.3603_2.x
EDITORIAL In this issue we focus on food supply and the issues that are impacting the increasingly complex network of interactions between global food businesses that deliver food to our tables. The Ukraine war has caused major disruption to global food supply chains; while the immediate impacts on output and prices of corn, wheat and sunflower seed and oil are apparent, the long term outlook for supply of these crops from Ukraine remains very uncertain (p20). Artificial intelligence (AI) is transforming food production; its ability to handle huge volumes of data to inform decision making is offering a step change in the connectivity and automation that can be achieved. This enables supply chain data to be used to enhance efficiency and optimise environmental performance, for example by collecting greenhouse gas emission data along the supply chain (p24, p28). While the technology for automated data collection, reporting and decision making is already available, one of the stumbling blocks is the need for trust and collaboration between partners in the supply chain (p28, p33). Companies are naturally reticent about making performance data available and in many cases do not keep detailed digital records. However, innovations in data recording, interpretation and protection could improve data sharing and help to increase the connectivity of food supply chains (p33). New technologies are also emerging with the potential to enhance production efficiency and quality assurance, for example new multi-spectral X-ray cameras, which can increase the sensitivity of measurement and differentiation of foreign objects in foods (p38). I would like to welcome Karen Pardoe to the Advisory Panel for FS&T and to thank Sterling Crew, who is standing down from the Panel, for his valuable contributions over the last three years. email mb@biophase.co.uk Letters to the editor about any of the articles published in Food Science and Technology are welcomed.
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International and Home News
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI: 10.1002/fsat.3604_2.x
EDITORIAL Our theme for December is food education and citizen science. As warnings about climate change from COP27 become more stark, it is increasingly important to communicate with citizens about the impact of food on health, food security, sustainability, the environment and climate change. There will be some hard choices. Citizen science, or scientific research conducted with public participation, has proved to be an important way of understanding public attitudes as well as informing the public about food safety, healthy diets and food sustainability. It has also provided feedback on the value of potential targeted messages and interventions from regulatory authorities. This suggests that when people feel they are part of the process, they are more likely to be engaged and willing to change their behaviour (p28). Offering citizens the opportunity to learn about healthy, sustainable diets, for example by attending healthy cooking courses (p40), is another approach to educating people about good food choices. Taking part in research projects, such as investigating chopping board microbiology, can both educate the public and also provide large scale data on food-related issues in the home (p32). Research has focused on finding the most effective way of communicating with different groups within the population (p28). It is important for communications to be clear; a lack of consensus among experts can lead to mixed messages, for example about ultra-processed foods (p36). Innovative approaches, such as storytelling and artworks, can be effective ways of helping to interpret research data for the public as well as getting important messages across (p20). I would like to wish readers a Merry Christmas and a Happy New Year. As this is my last issue as editor of FS&T, I would also like to thank the Advisory Panel, IFST staff and all IFST members who have supported me and contributed ideas and articles to FS&T over the years. I wish the new editor, Veronica Giacintucci, every success. email mb@biophase.co.uk
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Producing food sustainably
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-09-01 , DOI: 10.1002/fsat.3603_10.x
Preyesh Patel of Syan Farms explains the benefits of vertical farming in terms of sustainable food production and the nutritional quality of crops. Despite agricultural land playing a large role in global food security, the availability of arable land is threatened by anthropogenic climate change and global land degradation. This is an area that has been well researched in an attempt to understand the risk-factors we are facing, with one study finding that aridity globally affects around 40% of arable land, while soil erosion impacts a further 20% of global arable systems1. These figures show that there is a large risk to the future availability of global arable land, posing a threat to future food security. This is a complex issue to address; approaching the problem of food security by tackling global climate change as the source of the issue is important, but it also requires a multi-faceted approach involving widespread international change. However, solutions can be approached on a smaller scale, such as sustainable vertical farms. It is of great importance that the food industry produces nutritious and tasty food in a way that has a minimal impact on the planet. We need to work to create a future where food security is not a problem and the global population has access to locally and sustainably grown food.
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Maximising olive oil by-products
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI: 10.1002/fsat.3701_11.x
Federica Flamminii and Carla Di Mattia outline how olive by-products could be used as functional ingredients and which technologies could enable their use in complex food formulations. The olive oil production chain generates vast amounts of waste and by-products, such as olive leaves, pomace, and olive mill wastewater (Figure 1). Cheap and available throughout the year, olive leaves (OL) are discarded during the extraction process and the pruning of the olive trees. This abundant vegetable material represents a significant producer cost due to its removal, storage, and disposal. An old approach with limited economic and environmental impact is their use in animal feeding. However, olive leaves contain considerable amount of phenolic compounds with beneficial health effects as antioxidant activity[1], anti-inflammatory[2], anti-tumoral[3], among others and functional properties[4]. Numerous studies have been focused on the evaluation of their chemical composition and, in particular, the content and pattern of bioactive compounds, mainly phenolic compounds, in which the secoiridoids group represents the major one. Oleuropein, which accounts near 60-90 mg g-1 of the dry weight, represent the most abundant bitter compound followed by other high value compounds, such as tyrosol, hydroxybenzoic acid, cinnamic acid, hydroxytyrosol, caffeic acid, syringic acid, elenolic acid, chlorogenic acid, ligstroside, verbascoside, among many others. Figure 1Open in figure viewerPowerPoint Olive oil production process and related by-products generate from different extraction operation (press, 2-phase, 3-phase). Nonetheless, olive leaves remain an undervalued by-product and, despite their high potential, additional aspects limit the use of olive leaves extracts in novel food formulations. The studies about the use of olive leaves extracts (OLEs) have significantly increased in the last few years but their applicability into food systems is currently bound to several aspects. Firstly, phenolic compounds show a very pungent and bitter taste generally not appreciated by consumers[5]. Secondly, the bioavailability of free phenolic compounds is very low, due to deleterious circumstances taking place during the digestion that determine significant degradation[6]. Thirdly, polyphenols can undergo instability phenomena under conditions encountered in food processing and storage (e.g. temperature, oxygen, light)[7].
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Well preserved
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-06-01 , DOI: 10.1002/fsat.3702_14.x
Food Preservation and Safety of Natural Products is a textbook covering a broad range of emerging and less conventional food processing topics relevant to the biology of spoilage and pathogenic microorganisms. It is well-referenced and broad in scope. The coverage of conventional preservation methods such as drying, smoking, and canning (and more modern variations such as retort pouches) is kept to a minimum to devote more space to techniques that are less commonly discussed, such as the potential applications of bacteriophage or cold plasma processing, and to emerging food packaging technologies, particularly ‘smart’ food packaging. Although the bibliography is extremely comprehensive, the text can be a little dense. More extensive use of figures, diagrams, tables, and subheadings could have made some of the content easier to absorb. I would also find a more comprehensive index useful. In addition, some details are occasionally left out that would be helpful. As one illustrative example, it is stated that the ‘most probable number’ technique has limitations and issues, but not what those are. Discussing microorganism growth rates and the shelf-life assessment would also have helped provide context for some of the methods. The structure of the book will mean that it is most useful as a course text for taught postgraduate courses in food safety, providing an introduction to a broad range of exciting emerging technologies with huge potential and pointers to the broader literature allowing readers to follow up with their own more focused research into specific topics. It may also be a useful reference for food professionals. However, the fact that it is organised by controls rather than sector, coupled with the relatively light-touch indexing, could make it more difficult to come up with a comparison of controls for specific foodstuffs as part of a risk management process. FOOD PRESERVATION AND SAFETY OF NATURAL PRODUCTS Authors Helen N Onyeaka and Ozioma F Nwabor Publisher Academic Press ISBN 978-0-323-85700-0 DOI doi.org/10.1016/C2020-0-02892-6 Reviewer Anthony J Wilson, Food Standards Agency email anthony.j.wilson@food.gov.uk
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Sugary solutions
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI: 10.1002/fsat.3701_7.x
Julian Cooper and Karen Pardoe are both experts in the field of sugar chemistry having over 70 years’ experience between them. Working with sugar enabled them to build up a wealth of experience in sugar replacers and a deep understanding of the exacting requirements to replace sugar in products. Here they outline the challenges related to sugar reduction in foods.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
地学2区 ENGINEERING, CIVIL 工程:土木1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.60 192 Science Citation Index Science Citation Index Expanded Not
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http://ees.elsevier.com/hydrol/
Submission Guidelines
https://www.elsevier.com/journals/journal-of-hydrology/0022-1694/guide-for-authors
Reference Format
https://www.elsevier.com/journals/journal-of-hydrology/0022-1694/guide-for-authors